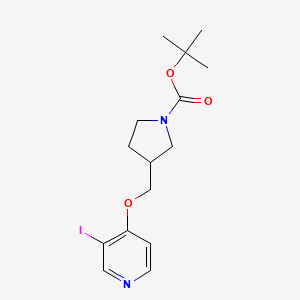

Tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)-pyrrolidine-1-carboxylate

描述

Tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)-pyrrolidine-1-carboxylate is a chemical compound used in diverse scientific research . Its versatile properties make it an invaluable tool in drug development and organic synthesis.

Molecular Structure Analysis

The molecular formula of this compound is C15H21IN2O3 . The molecular weight is 404.24 . The structure includes a pyrrolidine ring, an iodopyridinyl group, and a tert-butyl ester group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.科研应用

Green Chemistry Applications

A study by Zhang et al. (2009) developed a metal-free catalytic system using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This approach is notable for its mild and environmentally benign conditions, emphasizing the role of pyridine derivatives in promoting green chemistry solutions. The process showcases high chemoselectivity and efficiency, presenting a sustainable alternative to traditional oxidation methods (Zhang et al., 2009).

Catalysis in Water Oxidation

Research by Zong and Thummel (2005) investigated a new family of Ru complexes for water oxidation, where 4-substituted pyridines, including derivatives similar in structure to the query compound, were used to improve oxygen evolution in a catalytic system. This study demonstrates the potential of pyridine derivatives in enhancing the efficiency and turnover numbers of water oxidation catalysts, contributing to the development of renewable energy technologies (Zong & Thummel, 2005).

Synthesis of Complex Molecules

A method for coupling arylboronic acids with a partially reduced pyridine derivative was developed by Wustrow and Wise (1991), resulting in a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study exemplifies the utility of pyridine derivatives in facilitating the synthesis of complex organic molecules, highlighting their importance in medicinal chemistry and drug development (Wustrow & Wise, 1991).

Safety And Hazards

性质

IUPAC Name |

tert-butyl 3-[(3-iodopyridin-4-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(19)18-7-5-11(9-18)10-20-13-4-6-17-8-12(13)16/h4,6,8,11H,5,7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLXQIDPNQSCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=NC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)-pyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)

![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)

![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)

![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)

![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)